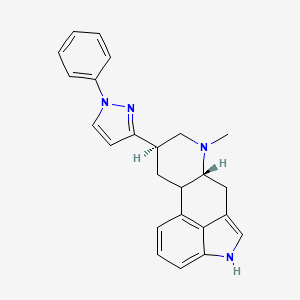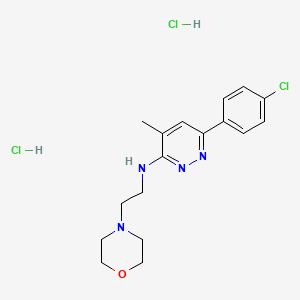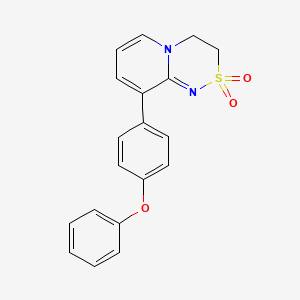
9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide is a complex organic compound that belongs to the class of pyrido[2,1-c][1,2,4]thiadiazines. This compound is characterized by its unique structure, which includes a phenoxyphenyl group attached to a dihydropyrido-thiadiazine ring system. The presence of the 2,2-dioxide group adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-thiadiazine core, followed by the introduction of the phenoxyphenyl group. Common reagents used in these reactions include phenols, halogenated pyridines, and thiadiazine precursors. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxyphenyl moiety.
Applications De Recherche Scientifique
9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Methoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
- 9-(4-Chlorophenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
- 9-(4-Nitrophenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
Uniqueness
The uniqueness of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide lies in its phenoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1358749-55-9 |
|---|---|
Formule moléculaire |
C19H16N2O3S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
9-(4-phenoxyphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C19H16N2O3S/c22-25(23)14-13-21-12-4-7-18(19(21)20-25)15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12H,13-14H2 |
Clé InChI |
VKKLOYOLCCDGLD-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)N=C2N1C=CC=C2C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



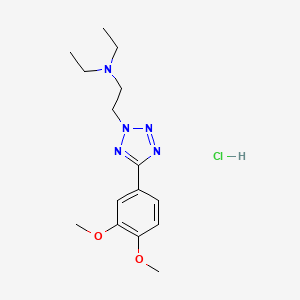
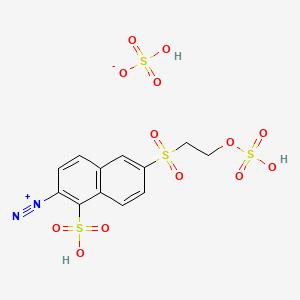

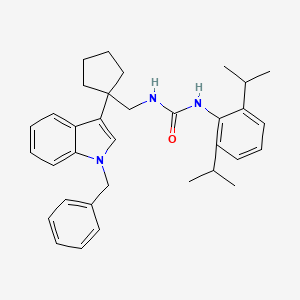
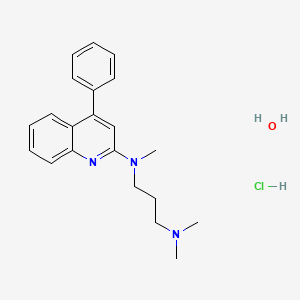
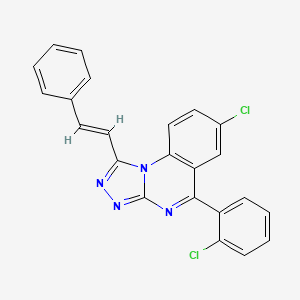
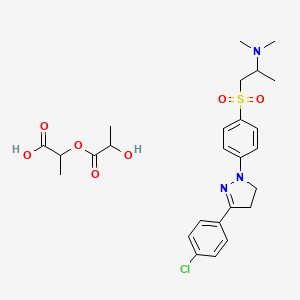
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
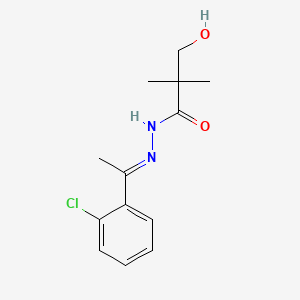
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
